3-(1,4,5,6-Tetrahydro-pyrimidin-2-ylsulfanyl)-propylamine hydrobromide
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Overview
Description
3-(1,4,5,6-Tetrahydro-pyrimidin-2-ylsulfanyl)-propylamine hydrobromide is a chemical compound with the molecular formula C7H16BrN3S It is known for its unique structure, which includes a tetrahydropyrimidine ring and a sulfanyl group attached to a propylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,4,5,6-Tetrahydro-pyrimidin-2-ylsulfanyl)-propylamine hydrobromide typically involves the reaction of 1,4,5,6-tetrahydropyrimidine-2-thiol with 3-bromopropylamine hydrobromide under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(1,4,5,6-Tetrahydro-pyrimidin-2-ylsulfanyl)-propylamine hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding amines.
Substitution: The bromide ion can be substituted with other nucleophiles like hydroxide, cyanide, or thiolate ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are often conducted in anhydrous ether at low temperatures.
Substitution: Sodium hydroxide, potassium cyanide; reactions are performed in aqueous or alcoholic solutions at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
3-(1,4,5,6-Tetrahydro-pyrimidin-2-ylsulfanyl)-propylamine hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 3-(1,4,5,6-Tetrahydro-pyrimidin-2-ylsulfanyl)-propylamine hydrobromide exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The sulfanyl group plays a crucial role in its binding affinity and specificity, making it a valuable tool in studying enzyme kinetics and receptor-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
- (1,4,5,6-Tetrahydro-pyrimidin-2-ylsulfanyl)-acetic acid
- 2-(1-Methyl-5-nitro-1H-imidazol-2-yl)-1-phenyl-2-(1,4,5,6-tetrahydro-pyrimidin-2-ylsulfanyl)-ethanone hydrobromide
Uniqueness
Compared to similar compounds, 3-(1,4,5,6-Tetrahydro-pyrimidin-2-ylsulfanyl)-propylamine hydrobromide stands out due to its unique combination of a tetrahydropyrimidine ring and a sulfanyl group attached to a propylamine chain. This structural feature imparts distinct chemical reactivity and biological activity, making it a versatile compound in various research applications.
Properties
IUPAC Name |
3-(1,4,5,6-tetrahydropyrimidin-2-ylsulfanyl)propan-1-amine;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3S.BrH/c8-3-1-6-11-7-9-4-2-5-10-7;/h1-6,8H2,(H,9,10);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGSJXDDWDZLSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=NC1)SCCCN.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16BrN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60424940 |
Source
|
Record name | 3-(1,4,5,6-TETRAHYDRO-PYRIMIDIN-2-YLSULFANYL)-PROPYLAMINE HYDROBROMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60424940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
435345-26-9 |
Source
|
Record name | 3-(1,4,5,6-TETRAHYDRO-PYRIMIDIN-2-YLSULFANYL)-PROPYLAMINE HYDROBROMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60424940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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